An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-4-ethynylaniline
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-4-ethynylaniline
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and NMR-Active Nuclei
2-Chloro-4-ethynylaniline (C₈H₆ClN) possesses a unique arrangement of substituents on the aniline ring that gives rise to a distinct and interpretable NMR signature. The key structural features influencing the NMR spectra are the electron-donating amino group (-NH₂), the electron-withdrawing and inductively deshielding chloro group (-Cl), and the magnetically anisotropic ethynyl group (-C≡CH).
The numbering of the atoms for NMR assignment is as follows:
Caption: Molecular structure of 2-Chloro-4-ethynylaniline with atom numbering for NMR assignments.
Predicted ¹H NMR Spectrum of 2-Chloro-4-ethynylaniline
The ¹H NMR spectrum of 2-Chloro-4-ethynylaniline is predicted to exhibit distinct signals for the amino, aromatic, and alkynyl protons. The chemical shifts are influenced by the electronic effects of the substituents. The amino group typically donates electron density, shielding the aromatic protons, while the chloro and ethynyl groups are electron-withdrawing, causing deshielding.
Table 1: Predicted ¹H NMR Spectral Data for 2-Chloro-4-ethynylaniline (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| -NH₂ | ~3.8 - 4.2 | broad singlet | - | The chemical shift of amine protons can vary depending on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water. |
| H-6 | ~7.2 - 7.4 | doublet | J ≈ 2.0 Hz (meta) | This proton is ortho to the electron-donating amino group and meta to the electron-withdrawing ethynyl group. It is deshielded relative to aniline due to the overall electron-withdrawing nature of the other substituents. It will appear as a doublet due to meta-coupling with H-5. |
| H-5 | ~7.0 - 7.2 | doublet of doublets | J ≈ 8.5 Hz (ortho), J ≈ 2.0 Hz (meta) | This proton is ortho to the ethynyl group and meta to both the amino and chloro groups. It will be split into a doublet of doublets by ortho-coupling to H-6 and meta-coupling to H-3. |
| H-3 | ~6.7 - 6.9 | doublet | J ≈ 8.5 Hz (ortho) | This proton is ortho to the chloro group and meta to the ethynyl group. It is expected to be the most upfield of the aromatic protons due to the shielding effect of the para-amino group. It will appear as a doublet due to ortho-coupling with H-5. |
| ≡C-H | ~3.0 - 3.2 | singlet | - | The proton of a terminal alkyne typically appears in this region.[1][2][3][4] Due to the large distance, any coupling to the aromatic protons is expected to be negligible, resulting in a singlet. |
Predicted ¹³C NMR Spectrum of 2-Chloro-4-ethynylaniline
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are predicted based on the additive effects of the substituents.
Table 2: Predicted ¹³C NMR Spectral Data for 2-Chloro-4-ethynylaniline (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | ~145 - 148 | This is the carbon attached to the amino group (ipso-carbon). It is expected to be significantly deshielded due to the direct attachment of the nitrogen atom. |
| C-2 | ~118 - 122 | This carbon is attached to the chlorine atom and is expected to be deshielded by its inductive effect. |
| C-3 | ~115 - 118 | This carbon is ortho to the chloro group and para to the ethynyl group. |
| C-4 | ~110 - 114 | This is the carbon attached to the ethynyl group. It is expected to be relatively shielded compared to the other substituted carbons. |
| C-5 | ~133 - 136 | This carbon is meta to both the amino and chloro groups and ortho to the ethynyl group. |
| C-6 | ~130 - 133 | This carbon is ortho to the amino group and meta to the ethynyl group. |
| -C≡CH | ~82 - 85 | The sp-hybridized carbon of the terminal alkyne bearing the proton typically resonates in this upfield region of the alkyne carbons.[1] |
| -C≡CH | ~78 - 81 | The internal sp-hybridized carbon of the alkyne is generally found slightly more upfield.[1] |
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra of 2-Chloro-4-ethynylaniline, the following experimental procedure is recommended.
Sample Preparation
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Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents such as DMSO-d₆ or acetone-d₆ can also be used depending on solubility and the desired chemical shift dispersion.
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Sample Concentration : Dissolve approximately 5-10 mg of 2-Chloro-4-ethynylaniline in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
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Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers often use the residual solvent peak as a secondary reference.
¹H NMR Spectroscopy
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Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
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Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.
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Acquisition Parameters :
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Number of Scans (NS): 16 to 64 scans are usually sufficient.
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Relaxation Delay (D1): 1-2 seconds.
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Spectral Width (SW): A range of -2 to 12 ppm is adequate to cover all expected signals.
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Acquisition Time (AQ): At least 2-3 seconds to ensure good resolution.
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¹³C NMR Spectroscopy
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Spectrometer : A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency) is recommended.
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Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each carbon.
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Acquisition Parameters :
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Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.
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Relaxation Delay (D1): 2-5 seconds.
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Spectral Width (SW): A range of 0 to 200 ppm will cover the expected chemical shifts for all carbon atoms.
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Caption: A generalized workflow for the acquisition and analysis of NMR spectra.
Conclusion
The predicted ¹H and ¹³C NMR spectra of 2-Chloro-4-ethynylaniline provide a detailed roadmap for the structural elucidation of this important synthetic intermediate. The combination of the characteristic alkynyl proton signal, the specific splitting patterns of the aromatic protons, and the distinct chemical shifts of the aromatic and alkynyl carbons creates a unique spectral fingerprint. The experimental protocols outlined in this guide offer a robust methodology for obtaining high-quality NMR data. This in-depth understanding of the NMR characteristics of 2-Chloro-4-ethynylaniline is essential for chemists working in pharmaceutical and materials science research and development.
References
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Alkynes | OpenOChem Learn. (n.d.). Retrieved from [Link]
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NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1). Retrieved from [Link]
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Spectroscopy of the Alkynes - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
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Alkynes. (n.d.). Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
